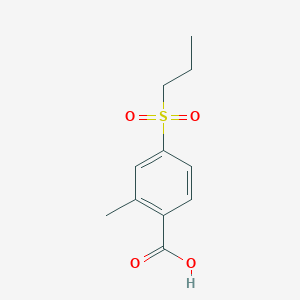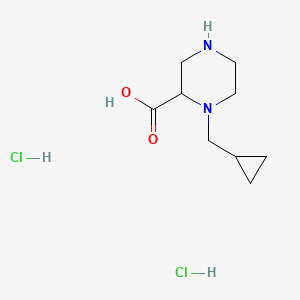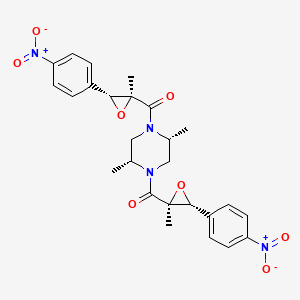
Chrysamide B
Overview
Description
Chrysamide B is a compound that was originally isolated from a deep-sea-derived fungus called Penicillium chrysogenum . It features a unique structure with a chiral piperazine core and epoxy-acid .
Molecular Structure Analysis
The molecular structure of this compound is unique, featuring a centrosymmetric dimer skeleton with dimeric nitrophenyl trans-epoxyamide and a special chiral piperazine central core . The structure was revised based on biosynthetic considerations due to mismatched spectroscopic data .Chemical Reactions Analysis
The retrosynthetic analysis of Chrysamide A and B is based on a concise convergent assembly of epoxy-acid and chiral piperazine central core . The epoxy-acid fragment is envisaged to be available through a three-step incessant oxidation .Scientific Research Applications
Synthesis and Structural Revision
Chrysamide B has drawn attention in the scientific community for its unique structural properties. The total synthesis of the originally proposed this compound and its diastereomer was achieved, featuring a convergent assembly of the chiral piperazine core and epoxy-acid. The synthetic and natural samples exhibited mismatched spectroscopic data, leading to a proposal for a revised structure based on biosynthetic considerations. This synthesis facilitated the development of a library of analogs of this compound, underscoring its potential for further chemical exploration and application (Chen et al., 2018) (Bérubé et al., 2017).
Antitumor Activity
Notably, this compound and its derivatives have been explored for their antitumor properties. A series of derivatives were synthesized, leading to the discovery of some compounds with improved anti-cancer performance against various human cancer cell lines compared to this compound itself. These findings indicate the potential of this compound as a scaffold for developing new anti-cancer agents (Zhu et al., 2021).
Anti-inflammatory Properties
Further research into this compound and its derivatives revealed significant anti-inflammatory activity. This discovery is particularly relevant for its potential therapeutic applications in treating excessive immune responses and diseases associated with inflammation. Among the compounds tested, this compound stood out as a potent anti-inflammatory agent with low cytotoxicity and strong inhibition of nitric oxide production and iNOS activity in stimulated cells. These findings highlight the therapeutic potential of this compound and its derivatives in treating inflammation-related conditions (Zhu et al., 2021).
Future Directions
properties
IUPAC Name |
[(2R,5R)-2,5-dimethyl-4-[(2S,3R)-2-methyl-3-(4-nitrophenyl)oxirane-2-carbonyl]piperazin-1-yl]-[(2S,3R)-2-methyl-3-(4-nitrophenyl)oxiran-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O8/c1-15-13-28(24(32)26(4)22(38-26)18-7-11-20(12-8-18)30(35)36)16(2)14-27(15)23(31)25(3)21(37-25)17-5-9-19(10-6-17)29(33)34/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-,21-,22-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZUHMALUWDEMC-AENRNCCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C)C)C(=O)C4(C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@@H](CN1C(=O)[C@@]2([C@H](O2)C3=CC=C(C=C3)[N+](=O)[O-])C)C)C(=O)[C@@]4([C@H](O4)C5=CC=C(C=C5)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride](/img/structure/B1486912.png)
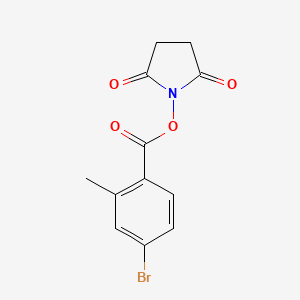
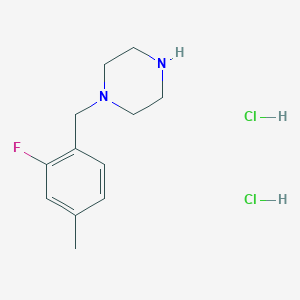
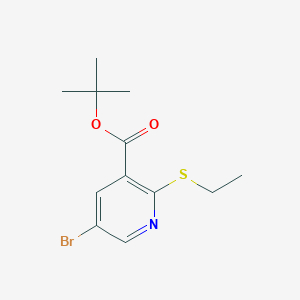
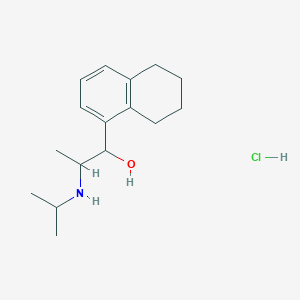

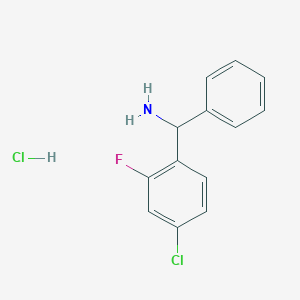
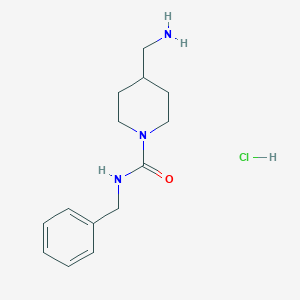


![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)

